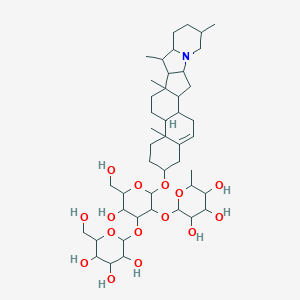

alpha-Solanine

Description

Properties

CAS No. |

20562-02-1 |

|---|---|

Molecular Formula |

C45H73NO15 |

Molecular Weight |

868.1 g/mol |

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19?,20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44-,45-/m0/s1 |

InChI Key |

ZGVSETXHNHBTRK-CEDTWTISSA-N |

SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Isomeric SMILES |

CC1CCC2C(C3C(N2C1)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C |

Color/Form |

SLENDER NEEDLES FROM 85% ALC |

melting_point |

286 °C |

Other CAS No. |

20562-02-1 |

physical_description |

Solid; [Merck Index] White odorless solid; [MSDSonline] |

Pictograms |

Irritant |

solubility |

DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/ READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM |

Synonyms |

Alpha-Solanine |

Origin of Product |

United States |

Foundational & Exploratory

alpha-solanine discovery and historical background

An In-depth Technical Guide to the Discovery and Historical Background of α-Solanine

Introduction

α-Solanine is a naturally occurring glycoalkaloid found in plants of the Solanaceae family, which includes species such as the potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena). It is part of the plant's natural defense mechanism against pests and pathogens.[1] While present in low levels in commercially grown produce, its concentration can increase significantly in response to stress, such as light exposure or physical damage, leading to potential toxicity in humans and animals. This guide provides a comprehensive overview of the discovery, historical context, and key experimental data related to α-solanine.

Discovery and Historical Background

The history of α-solanine is intrinsically linked to the broader study of alkaloids. The parent compound, solanine, was first isolated in 1820 from the berries of the European black nightshade (Solanum nigrum), from which it derives its name.[1] For over a century, "solanine" was used as a general term for the glycoalkaloids found in potatoes. However, in 1954, it was demonstrated that what was referred to as solanine was, in fact, a mixture of structurally related compounds. The two most abundant of these in potatoes are α-solanine and α-chaconine.

Historically, there have been numerous documented cases of solanine poisoning in humans, often occurring during times of food scarcity when improperly stored or greened potatoes were consumed.[2][3] These incidents have provided valuable, albeit unfortunate, data on the toxic levels of glycoalkaloids in humans.

Quantitative Data

The toxicity of α-solanine has been quantified through animal studies and analysis of historical poisoning events. The following tables summarize key quantitative data.

Table 1: Acute Toxicity of α-Solanine in Animal Models

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Rat | Oral | 590 | [4][5] |

| Rat | Intraperitoneal (i.p.) | 67 - 75 | [4][6] |

| Mouse | Intraperitoneal (i.p.) | 30 - 42 | [4][6] |

| Rabbit | Intraperitoneal (i.p.) | < 20 | [4] |

| Rhesus Monkey | Intraperitoneal (i.p.) | < 40 | [4] |

| Syrian Golden Hamster | Oral (lethal within 4-5 days) | > 75 | [7][8] |

LD50: The dose required to be lethal to 50% of the tested population.

Table 2: Historical Cases of Human Solanine Poisoning and Estimated Toxic Doses

| Year | Location | Details | Concentration in Potatoes (mg/g) | Estimated Human Toxic Dose (mg/kg body weight) | Reference |

| 1899 | Germany | 56 soldiers became ill after consuming cooked potatoes. | 0.24 | 3.4 - 5.1 | [2][4] |

| 1918 | Scotland | 61 people were poisoned, resulting in the death of a five-year-old. | 0.41 | Not specified | [1] |

| 1959 | United Kingdom | Four family members exhibited symptoms after eating baked potatoes. | 0.5 | 1.25 - 3.2 | [1][4] |

| 1979 | United Kingdom | 78 schoolboys became ill after eating improperly stored potatoes. | 0.25 - 0.3 | ~1.4 - 1.6 | [1][4] |

| 1984 | Canada | 61 schoolchildren and teachers showed symptoms after consuming baked potatoes. | 0.5 | ~2.5 | [1][4] |

Based on such incidents, the toxic dose of total glycoalkaloids in humans is estimated to be greater than 1 to 3 mg/kg of body weight, with a potentially lethal dose being 3 to 6 mg/kg.[1][4]

Table 3: α-Solanine Concentration in Potato Tubers under Various Conditions

| Potato Variety | Cultivation System | Average α-Solanine Concentration (mg/100g fresh tuber) | Reference |

| Aladdin | Conventional | 1.19 | [9] |

| Aladdin | Organic | 0.62 | [9] |

| Aladdin | Natural | 1.62 | [9] |

| Mona Lisa | Conventional | 1.35 | [9] |

| Mona Lisa | Organic | 1.40 | [9] |

| Mona Lisa | Natural | 0.59 | [9] |

Experimental Protocols

The methodologies for isolating and quantifying α-solanine have evolved significantly since its discovery.

Historical Isolation Methodology (Circa 19th and early 20th Century)

-

Maceration and Acidic Extraction : The plant material (e.g., potato leaves or berries) would be crushed and soaked in an acidic aqueous solution (e.g., water with sulfuric or hydrochloric acid). This protonates the nitrogen in the alkaloid, forming a salt that is soluble in water.

-

Filtration : The solid plant material would be filtered out, leaving an aqueous solution of the alkaloid salt.

-

Basification and Precipitation : A base (e.g., ammonia) would be added to the filtrate to deprotonate the alkaloid, causing it to precipitate out of the solution.

-

Solvent Extraction : The precipitated crude alkaloid would then be dissolved in an organic solvent.

-

Crystallization : The solvent would be evaporated to yield the crystalline alkaloid. This process would have yielded a mixture of glycoalkaloids, referred to as "solanine."

Modern Extraction and Quantification Protocol: HPTLC-Densitometry

A modern, validated method for the quantification of α-solanine and α-chaconine is High-Performance Thin-Layer Chromatography (HPTLC) with densitometry.[10][11]

-

Sample Preparation and Extraction :

-

Dehydrate potato samples.

-

Extract α-solanine and α-chaconine from the dehydrated potato material using a boiling solution of methanol (B129727) and acetic acid (95:5, v/v).

-

-

Chromatographic Separation :

-

Apply the extracts to a Silica Gel 60 F254 HPTLC plate.

-

Develop the plate vertically in a saturated chamber with a mobile phase consisting of dichloromethane, methanol, water, and concentrated ammonium (B1175870) hydroxide (B78521) (70:30:4:0.4, v/v/v/v) to a distance of 85 mm.

-

-

Detection and Quantification :

-

After development, dry the plate and immerse it in a modified Carr-Price reagent (20% antimony trichloride (B1173362) in chloroform).

-

Heat the plate at 110°C for 10 minutes.

-

Perform densitometric quantification via reflectance scanning at a wavelength of 507 nm.

-

Calculate the concentration of α-solanine by comparing the peak area to that of a known standard.

-

Modern Extraction and Quantification Protocol: UPLC-MS/MS

A highly sensitive and specific method for the determination of α-solanine is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), often utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction method.[12][13]

-

Sample Preparation (QuEChERS) :

-

Homogenize the potato sample.

-

Extract the analytes with acidified acetonitrile.

-

Induce liquid-liquid partitioning by adding anhydrous magnesium sulfate (B86663) and sodium acetate.

-

Centrifuge and collect the supernatant for analysis without further cleanup.

-

-

UPLC-MS/MS Analysis :

-

Chromatography : Perform separation on a C18 column with a gradient elution using mobile phases such as water with formic acid and methanol or acetonitrile.

-

Mass Spectrometry : Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Detection : Monitor the specific mass transition for α-solanine (e.g., m/z 868.4 → 398.3) in Multiple Reaction Monitoring (MRM) mode for quantification.

-

Signaling Pathways and Mechanisms of Action

Recent research has focused on the potential therapeutic applications of α-solanine, particularly its anticancer properties. These studies have elucidated several key signaling pathways through which α-solanine exerts its effects.

Inhibition of the Akt/mTOR Pathway

α-Solanine has been shown to induce autophagy and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[14] This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: α-Solanine inhibits the Akt/mTOR signaling pathway.

By inhibiting the phosphorylation and activation of Akt, α-solanine prevents the subsequent activation of mTORC1.[14] This leads to the de-inhibition of autophagy and the inhibition of downstream targets like 4E-BP1, which in turn suppresses protein synthesis and cell growth.

Induction of Apoptosis

α-Solanine induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptosis-related proteins.[15][16]

Caption: α-Solanine induces apoptosis via mitochondrial pathways.

α-Solanine exposure leads to an increase in intracellular ROS, which can cause mitochondrial dysfunction.[15] Concurrently, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[16] This shift in the Bax/Bcl-2 ratio further compromises mitochondrial integrity, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.

References

- 1. Solanine - Wikipedia [en.wikipedia.org]

- 2. smithsonianmag.com [smithsonianmag.com]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]

- 5. Solanine Toxicity (LD50) | AAT Bioquest [aatbio.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. dikmatech.com [dikmatech.com]

- 13. CN102866219A - Method for extracting and detecting alpha-solanine in potato - Google Patents [patents.google.com]

- 14. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

- 16. researchgate.net [researchgate.net]

Alpha-Solanine: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-solanine is a naturally occurring glycoalkaloid found predominantly in plants of the Solanaceae family. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the study and application of this potent bioactive compound.

Natural Sources and Plant Distribution of this compound

This compound is a key secondary metabolite in a variety of plant species, where it plays a role in defense against herbivores and pathogens. Its concentration and distribution can vary significantly depending on the plant species, variety, maturity, and environmental conditions.

Major Plant Sources

The primary natural sources of this compound belong to the Solanaceae (nightshade) family. Key dietary sources include:

-

Potatoes (Solanum tuberosum) : Potatoes are the most well-known source of this compound. The glycoalkaloid is present in all parts of the plant, with the highest concentrations typically found in the flowers, sprouts, and leaves.[1] In tubers, the concentration is highest in the peel and in areas that have been exposed to light and turned green.[1][2]

-

Tomatoes (Solanum lycopersicum) : While ripe tomatoes contain negligible amounts of this compound, green, unripe tomatoes contain higher levels of the related glycoalkaloid α-tomatine, which is structurally similar.[3][4][5] The concentration of these glycoalkaloids decreases significantly as the fruit ripens.[3][6]

-

Eggplant (Solanum melongena) : this compound is also present in eggplants, with concentrations varying between the peel and the flesh.[7][8][9]

Distribution within the Plant

The distribution of this compound is not uniform throughout the plant. Generally, the highest concentrations are found in photosynthetically active and rapidly growing tissues, as well as in protective outer layers.

-

Leaves and Stems : These parts of the potato plant contain significantly higher levels of this compound compared to the tubers.[1]

-

Tubers : In potato tubers, there is a distinct concentration gradient, with the peel containing 30-80% of the total glycoalkaloids.[2] The concentration in the flesh is considerably lower.[1][2]

-

Fruits : In tomatoes, the concentration of glycoalkaloids is highest in immature, green fruits and decreases dramatically upon ripening.[3][4] In eggplants, the flesh generally contains a higher concentration of α-solanine than the peel.[7][8]

-

Flowers and Sprouts : Potato flowers and sprouts are known to contain particularly high levels of this compound.[1]

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data on this compound concentration in various plant sources, compiled from multiple studies. Values are presented to facilitate comparison across different plant parts and conditions.

| Plant Species | Variety/Condition | Plant Part | α-Solanine Concentration (mg/100g fresh weight unless otherwise noted) | Reference |

| Eggplant (Solanum melongena) | Not Specified | Skin (dried) | 10.7 ± 0.6 | [7] |

| Not Specified | Flesh (dried) | 62.6 ± 0.4 | [7] | |

| Purple | Fruit | Higher than green varieties | [8] | |

| Green | Fruit | Lower than purple varieties | [8] | |

| Immature | Fruit | Significantly higher than mature | [8] | |

| Mature | Fruit | Significantly lower than immature | [8] | |

| Potato (Solanum tuberosum) | 18 Omani Varieties | Peel | Higher than flesh | [1][2] |

| 18 Omani Varieties | Flesh | < 20.0 (within safe limit) | [1][2] | |

| 18 Omani Varieties | Expanding Leaves | Generally higher than expanded leaves | [1] | |

| 18 Omani Varieties | Expanded Leaves | Generally lower than expanding leaves | [1] | |

| Iranian (green) | Flesh | 93.13 (µg/mL of extract) | [10] | |

| Iraqi (green) | Flesh | 92.32 (µg/mL of extract) | [10] | |

| Tomato (Solanum lycopersicum) | Micro-Tom (unripe green) | Fruit | 178.29 ± 0.72 | [3] |

| Micro-Tom (ripe red) | Fruit | Not detected | [3] | |

| Various | Green Fruit | 0.9 - 55.0 | [5] | |

| Various | Red Fruit | 0.03 - 0.08 | [5] | |

| Various | Leaves | 14.0 - 130.0 | [5] | |

| Various | Flowers | ~130.0 | [5] |

Experimental Protocols

Accurate quantification of this compound is crucial for research and safety assessment. The following sections detail the methodologies for key experiments.

Extraction of this compound from Plant Material

A common and effective method for extracting this compound is ultrasonic-assisted extraction.

Materials:

-

Plant material (e.g., potato peel, eggplant flesh), dried and powdered

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh a known amount of the dried plant powder (e.g., 1 g).

-

Add a specific volume of 70% methanol to achieve a desired material-to-liquid ratio (e.g., 1:10 w/v).[7]

-

Place the mixture in an ultrasonic bath and extract for a specified time and temperature (e.g., 60 minutes at 50°C).[7]

-

After extraction, centrifuge the mixture to pellet the solid material.

-

Decant the supernatant and filter it through filter paper.

-

The filtrate can be concentrated using a rotary evaporator if necessary and then reconstituted in a suitable solvent for analysis.

Purification by Solid-Phase Extraction (SPE)

For cleaner samples and to remove interfering compounds, a solid-phase extraction (SPE) step is often employed.

Materials:

-

C18 SPE cartridge

-

Methanol

-

Water (HPLC grade)

-

Formic acid

-

Vacuum manifold

Procedure:

-

Condition the C18 SPE cartridge by passing methanol followed by water through it.[11]

-

Load the crude extract onto the conditioned cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.[11]

-

Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., methanol containing 0.1% formic acid).[11]

-

Collect the eluate for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 analytical column (e.g., Waters Nova-pak C18)[7]

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.05 N potassium dihydrogen phosphate).[7] A common mobile phase composition is acetonitrile:0.05N potassium dihydrogen phosphate (B84403) (55:45, v/v).[7]

-

Flow Rate: 0.7 mL/min.[7]

-

Detection: UV absorbance at 202 nm.[7]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 40°C).

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants begins with cholesterol, which undergoes a series of enzymatic reactions to form the aglycone solanidine. Solanidine is then glycosylated to produce this compound.

Caption: Biosynthesis of α-solanine from cholesterol.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the extraction, purification, and quantification of this compound from plant materials.

Caption: Workflow for α-solanine analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. squ.elsevierpure.com [squ.elsevierpure.com]

- 3. Content of Two Major Steroidal Glycoalkaloids in Tomato (Solanum lycopersicum cv. Micro-Tom) Mutant Lines at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ichbindannmalimgarten.de [ichbindannmalimgarten.de]

- 6. researchgate.net [researchgate.net]

- 7. horticultureresearch.net [horticultureresearch.net]

- 8. bbr.nefu.edu.cn [bbr.nefu.edu.cn]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Liquid Chromatography Mass Spectrometry Quantification of α-solanine, α-chaconine, and Solanidine in Potato Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anticancer Mechanisms of α-Solanine

Introduction

α-Solanine is a steroidal glycoalkaloid naturally found in plants of the Solanaceae family, such as potatoes and nightshades.[1] While historically known for its potential toxicity at high concentrations, a growing body of research has highlighted its potent anticancer properties across a variety of malignancies.[2] Numerous in vitro and in vivo studies have demonstrated that α-solanine can inhibit cancer cell proliferation, induce programmed cell death, and prevent metastasis through the modulation of multiple cellular mechanisms and signaling pathways.[1][2] This document provides a comprehensive technical overview of the core mechanisms of action of α-solanine in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key molecular pathways.

Core Mechanisms of Action

α-Solanine exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and autophagy, causing cell cycle arrest, and inhibiting metastasis and angiogenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which α-solanine eliminates cancer cells.[3] It activates both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.

-

Intrinsic Pathway : The primary mechanism involves the permeabilization of the mitochondrial outer membrane.[1] α-Solanine downregulates the anti-apoptotic protein Bcl-2 while promoting the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane.[1][3][4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in cell death.[1][5][6]

-

Extrinsic Pathway : Evidence also points to the activation of the extrinsic pathway, as demonstrated by the enhanced activity of caspase-8 in colorectal cancer cells following α-solanine treatment.[5][7]

-

Role of Reactive Oxygen Species (ROS) : α-Solanine induces a significant increase in intracellular ROS levels.[5] This oxidative stress is a key trigger for apoptosis, as high levels of ROS can promote the activation of caspases. In hepatocellular carcinoma cells, this ROS generation is accompanied by an increase in the expression of apoptosis signal-regulating kinase 1 (ASK1).[7]

Cell Cycle Arrest

α-Solanine effectively halts the proliferation of cancer cells by arresting the cell cycle, primarily at the G0/G1 phase.[5][8] This is achieved by suppressing the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 2 (CDK2), and CDK4.[5][8] In some cases, such as in HepG2 liver cancer cells, α-solanine has also been shown to cause cell cycle arrest in the S phase.[3]

Induction of Autophagy

Autophagy is a cellular self-digestion process that α-solanine can trigger to induce cell death in cancer cells.[9] This process appears to be mediated by the generation of ROS and the induction of endoplasmic reticulum (ER) stress.[9][10] The key signaling pathway implicated in α-solanine-induced autophagy is the inhibition of the PI3K/Akt/mTOR cascade.[8][9][10][11] Treatment with α-solanine leads to an increase in the levels of autophagy markers such as microtubule-associated protein 1 light chain-3 (LC3-II) and Beclin 1.[8][12]

Inhibition of Metastasis

α-Solanine demonstrates significant potential in preventing cancer metastasis by inhibiting cell migration, invasion, and adhesion.[5][7][13]

-

Matrix Metalloproteinases (MMPs) : A primary mechanism is the reduction of the expression and activity of MMP-2 and MMP-9, enzymes crucial for degrading the extracellular matrix and facilitating cancer cell invasion.[5][13][14][15]

-

Epithelial-Mesenchymal Transition (EMT) : In prostate cancer cells, α-solanine has been shown to suppress EMT, a key process in metastasis. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing the mesenchymal marker vimentin.[14]

-

Signaling Pathways : The anti-metastatic effects of α-solanine are mediated through the suppression of several key signaling pathways, including PI3K/Akt, c-Jun N-terminal kinase (JNK), and nuclear factor kappa B (NF-κB).[13][14][15]

-

MicroRNA Regulation : α-Solanine can also modulate the expression of microRNAs involved in metastasis, downregulating the oncogenic miR-21 and upregulating the tumor-suppressive miR-138 in prostate cancer cells.[14]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. α-Solanine inhibits this process by reducing the expression of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[8] Under hypoxic conditions, a common feature of the tumor microenvironment, α-solanine downregulates VEGF expression by suppressing the ERK1/2-HIF-1α and STAT3 signaling pathways.[8][16]

Data Presentation: Cytotoxicity of α-Solanine

The cytotoxic efficacy of α-solanine, often represented by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.

| Cancer Type | Cell Line | IC50 Value | Citation |

| Colorectal Cancer | RKO | 20.84 µM | [5] |

| Colorectal Cancer | HCT-116 | 20.32 µM | [5] |

| Endometrial Cancer | RL95-2 | 26.27 µM | [17] |

| Lung Carcinoma | A549 | 12.3 µM (24h) | [18] |

| Hepatocellular Carcinoma | HepG2 | 14.47 µg/mL | [17] |

| Mouse Mammary Carcinoma | 4T1 | 34 µM | [17] |

| Head & Neck Squamous Cell | FaDu, CAL33 | ~21 µM | [11] |

| Human Umbilical Vein | HUVEC (Non-cancerous) | ~10 µM | [11] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular pathways affected by α-solanine and the workflows of common experimental protocols used to assess its activity.

Caption: Apoptosis induction by α-solanine via intrinsic and extrinsic pathways.

Caption: Inhibition of metastasis by α-solanine via key signaling pathways.

Caption: Autophagy induction by α-solanine via ROS, ER stress, and Akt/mTOR inhibition.

Caption: Experimental workflow for quantifying apoptosis using flow cytometry.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in α-solanine research.

Cell Viability Assay (MTT or CCK-8)

-

Objective : To determine the cytotoxic effect of α-solanine and calculate its IC50 value.

-

Methodology :

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of α-solanine (and a vehicle control, e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).[5]

-

After incubation, MTT or CCK-8 reagent is added to each well. The reagent is metabolically reduced by viable cells into a colored formazan (B1609692) product.

-

The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is calculated as a percentage relative to the control group, and the IC50 value is determined from the dose-response curve.[5]

-

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

-

Objective : To quantify the percentage of cells undergoing apoptosis.

-

Methodology :

-

Cells are cultured and treated with α-solanine as described above.

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in a binding buffer.[5][19]

-

Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic and necrotic cells with compromised membranes) are added.[5][19]

-

The stained cells are incubated in the dark and promptly analyzed by flow cytometry.

-

The flow cytometer distinguishes between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Invasion Assay (Transwell Assay)

-

Objective : To measure the invasive potential of cancer cells.

-

Methodology :

-

Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with Matrigel, an extracellular matrix protein mixture.

-

Cancer cells, pre-starved and resuspended in serum-free medium, are seeded into the upper chamber of the insert. α-Solanine at non-toxic concentrations is added to this chamber.[5][20]

-

The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have invaded through the Matrigel and membrane to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

-

The number of invaded cells is counted in several microscopic fields, and the results are expressed as a percentage of the control.

-

Western Blotting

-

Objective : To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Methodology :

-

Following treatment with α-solanine, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-Akt).[14][17]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. Protein bands are quantified, often normalized to a loading control like GAPDH or β-actin.

-

Conclusion and Future Directions

α-Solanine demonstrates significant potential as a multifaceted anticancer agent. Its ability to simultaneously induce apoptosis and autophagy, arrest the cell cycle, and inhibit critical metastatic and angiogenic pathways makes it a compelling candidate for further drug development.[1] The compound targets several key oncogenic signaling cascades, including PI3K/Akt/mTOR, STAT3, and NF-κB.[8][13][16]

While the in vitro and preclinical in vivo data are promising, further research is necessary. Future studies should focus on optimizing the therapeutic window to minimize toxicity to healthy cells, exploring synergistic combinations with existing chemotherapies, and developing novel drug delivery systems to enhance its bioavailability and tumor-targeting capabilities.[1] Large-scale clinical trials are ultimately required to validate the efficacy and safety of α-solanine as a therapeutic agent for human cancers.

References

- 1. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. Solanine inhibits proliferation and promotes apoptosis of the human leukemia cells by targeting the miR-16/Bcl-2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. A narrative review of the antitumor studies of solanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Solanine induces ROS-mediated autophagy through activation of endoplasmic reticulum stress and inhibition of Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. mdpi.com [mdpi.com]

- 13. α-Solanine inhibits human melanoma cell migration and invasion by reducing matrix metalloproteinase-2/9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Solanine Inhibits Invasion of Human Prostate Cancer Cell by Suppressing Epithelial-Mesenchymal Transition and MMPs Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-Solanine Inhibits Human Melanoma Cell Migration and Invasion by Reducing Matrix Metalloproteinase-2/9 Activities [jstage.jst.go.jp]

- 16. α-Solanine inhibits vascular endothelial growth factor expression by down-regulating the ERK1/2-HIF-1α and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. α‑Solanine inhibits growth and metastatic potential of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-Cancer Effect of α-Solanine by Down-Regulating S100P Expression in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of α-Solanine: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of α-solanine observed in animal models. It is designed to serve as a foundational resource for professionals engaged in toxicological research and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of the toxicological profile of α-solanine.

Acute Toxicity

Alpha-solanine exhibits significant acute toxicity, with the median lethal dose (LD50) varying considerably depending on the animal model and the route of administration. Intraperitoneal (i.p.) administration consistently results in a lower LD50 compared to oral (p.o.) administration, suggesting poor gastrointestinal absorption.[1][2]

Quantitative Acute Toxicity Data

The following table summarizes the reported LD50 values for α-solanine in various animal models.

| Animal Model | Route of Administration | LD50 (mg/kg) | Additional Notes | Reference(s) |

| Mouse | Intraperitoneal (i.p.) | 30 - 42 | [1] | |

| Mouse | Oral (p.o.) | >1000 | [2] | |

| Rat | Intraperitoneal (i.p.) | 67 - 75 | [1] | |

| Rat | Oral (p.o.) | 590 | [1] | |

| Rabbit | Intraperitoneal (i.p.) | 40 (LDLo) | LDLo (Lowest published lethal dose) | [1] |

| Monkey | Intraperitoneal (i.p.) | <40 | [1] | |

| Hamster (Syrian Golden) | Oral (p.o.) | 100 | Daily administration for 4 days induced death in 50% of animals. | [3][4] |

Experimental Protocol: Determination of Acute Oral Toxicity (LD50) in Mice

This protocol outlines a general procedure for determining the acute oral LD50 of α-solanine in mice, based on established methodologies.[5][6][7]

1.2.1 Materials:

-

α-Solanine (analytical grade)

-

Vehicle (e.g., distilled water, saline, or a 0.5% carboxymethylcellulose solution)

-

Healthy, young adult mice (e.g., BALB/c or CD-1 strain), fasted overnight with free access to water

-

Oral gavage needles

-

Syringes

-

Animal balance

1.2.2 Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of α-solanine in the chosen vehicle. Serial dilutions are then made to achieve the desired dose concentrations. The volume administered is typically kept constant by varying the concentration.

-

Dosing: Divide the animals into groups (typically 5-10 animals per group, including a control group receiving only the vehicle). Administer a single dose of α-solanine solution to each animal via oral gavage.

-

Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for each animal.

-

Data Analysis: The LD50 is calculated using statistical methods such as the Probit analysis or the Reed-Muench method.[5]

1.2.3 Workflow for LD50 Determination

Caption: Workflow for determining the acute oral LD50 of α-solanine.

Organ-Specific Toxicity

This compound induces a range of toxic effects in various organs, with the nervous system, liver, and heart being primary targets.

Neurotoxicity

Key Findings:

-

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity has been reported, which can lead to cholinergic symptoms.[1] However, some studies in hamsters showed no effect on brain AChE or BuChE activity after oral administration.[3][4]

-

Neurological symptoms observed in animal studies include sedation, coma, and changes in heart and respiratory rates.[1]

Experimental Protocol: Assessment of Neurotoxicity in Rats

This protocol provides a general framework for evaluating the neurotoxic potential of α-solanine.

2.1.1 Materials:

-

α-Solanine

-

Wistar or Sprague-Dawley rats

-

Behavioral assessment apparatus (e.g., open field, rotarod)

-

Equipment for euthanasia and tissue collection

-

Reagents for cholinesterase activity assay

-

Histopathology supplies

2.1.2 Procedure:

-

Dosing: Administer α-solanine to rats (e.g., via i.p. injection or oral gavage) for a specified period (e.g., single dose for acute studies, or repeated doses for sub-chronic studies).

-

Behavioral Assessment: Conduct behavioral tests at various time points to assess motor coordination, exploratory activity, and anxiety-like behaviors.

-

Cholinesterase Activity: At the end of the study, euthanize the animals and collect brain and blood samples. Measure AChE and BuChE activity using a colorimetric assay (e.g., Ellman's method).

-

Histopathology: Perfuse the brains and process them for histopathological examination to identify any neuronal damage or morphological changes.

Hepatotoxicity

Key Findings:

-

In male Sprague-Dawley rats, a 20 mg/kg dose of solanine significantly increased serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), indicative of liver damage.[1]

-

The same study also reported a decrease in serum cholinesterase and microsomal enzymes, including cytochrome P-450.[1]

Experimental Protocol: Evaluation of Hepatotoxicity in Rats

2.2.1 Materials:

-

α-Solanine

-

Sprague-Dawley rats

-

Blood collection supplies

-

Centrifuge

-

Biochemical analyzer for liver function tests (AST, ALT)

-

Reagents for microsomal enzyme assays

-

Histopathology supplies

2.2.2 Procedure:

-

Dosing: Administer α-solanine to rats at various doses.

-

Blood Collection: Collect blood samples at specified time points via cardiac puncture or tail vein.

-

Serum Analysis: Separate serum by centrifugation and analyze for AST and ALT levels.

-

Microsomal Enzyme Assays: Isolate liver microsomes and measure the activity of enzymes like cytochrome P-450.

-

Histopathology: Euthanize the animals, collect liver tissue, and perform histopathological analysis to assess for liver damage.

Cardiac Toxicity

Key Findings:

-

In vitro studies using isolated frog ventricle and beating rat heart cell cultures have shown that α-solanine can exert a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect.[1][8][9]

-

At higher concentrations, α-solanine can lead to cessation of beating in cultured neonatal rat heart cells.[8][9]

Experimental Protocol: Assessment of Cardiotoxicity in Neonatal Rat Heart Cell Cultures

This protocol is based on methodologies for studying the effects of compounds on cultured heart cells.[8][9]

2.3.1 Materials:

-

Neonatal rats (1-2 days old)

-

Cell culture medium and supplements

-

Collagenase

-

α-Solanine

-

Inverted microscope with a temperature-controlled stage

-

Video recording equipment

2.3.2 Procedure:

-

Cell Isolation and Culture: Isolate cardiomyocytes from neonatal rat hearts by enzymatic digestion with collagenase. Plate the cells in culture dishes and allow them to form a spontaneously beating monolayer.

-

Treatment: Add α-solanine at various concentrations to the culture medium.

-

Observation: Monitor the beating rate and rhythm of the cardiomyocytes using an inverted microscope. Record any changes in contraction frequency, arrhythmias, or cessation of beating.

Developmental and Reproductive Toxicity

This compound has been shown to be embryotoxic and teratogenic in some animal models.

Key Findings:

-

Teratogenic effects, primarily central nervous system abnormalities such as exencephaly and encephalocele, have been observed in hamsters.[10]

-

The teratogenic potential appears to be dose-dependent and may be influenced by the route of administration.

Experimental Protocol: Developmental Toxicity Study in Hamsters

This protocol is a generalized approach for assessing developmental toxicity.[10]

3.1.1 Materials:

-

Timed-pregnant Syrian golden hamsters

-

α-Solanine

-

Oral gavage needles

-

Surgical instruments for caesarean section

-

Dissecting microscope

3.1.2 Procedure:

-

Dosing: Administer α-solanine by oral gavage to pregnant hamsters during the period of organogenesis (e.g., gestation days 6-10).

-

Maternal Observation: Monitor the dams for any signs of toxicity throughout the gestation period.

-

Fetal Examination: On a specific day of gestation (e.g., day 14), euthanize the dams and perform a caesarean section to collect the fetuses.

-

Evaluation: Examine the fetuses for external, visceral, and skeletal malformations.

Signaling Pathways in α-Solanine Toxicity

This compound exerts its toxic effects through the modulation of several key signaling pathways, primarily leading to apoptosis and autophagy.

Apoptosis Induction

This compound induces apoptosis through both intrinsic and extrinsic pathways.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Toxicological effects of alpha-solamargine in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acute toxicity of high doses of the glycoalkaloids, this compound and alpha-chaconine, in the Syrian Golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. enamine.net [enamine.net]

- 7. fda.gov [fda.gov]

- 8. Toxic effect of the glycoalkaloids solanine and tomatine on cultured neonatal rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of terata in hamsters by solanidane alkaloids derived from Solanum tuberosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Solanine: An In-Depth Technical Review of Teratogenicity and Developmental Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-solanine, a naturally occurring glycoalkaloid in plants of the Solanaceae family, notably in potatoes (Solanum tuberosum), has been the subject of extensive research due to its potential teratogenic and developmental toxicity. This technical guide provides a comprehensive overview of the existing scientific literature on the topic. It summarizes quantitative data from various animal studies, details the experimental methodologies employed, and elucidates the key signaling pathways implicated in α-solanine's toxicological profile. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the assessment of naturally derived compounds and their potential impact on developmental biology.

Introduction

This compound is a steroidal glycoalkaloid that serves as a natural defense mechanism for plants against pests and pathogens.[1] However, its consumption by humans and animals can lead to adverse health effects. Of particular concern is its potential to interfere with embryonic development, a phenomenon that has been investigated in various animal models. This guide synthesizes the findings from these studies to provide a detailed understanding of α-solanine's teratogenicity and developmental toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from various studies on the teratogenic and developmental effects of α-solanine.

Table 1: Teratogenicity and Developmental Toxicity of α-Solanine in Rodents

| Animal Model | Strain | Route of Administration | Dosage | Gestation Day(s) of Administration | Key Findings |

| Rat | Wistar | Gavage | 0.3, 1.0, 3.0 mg/kg bw/day | 6-15 | No significant teratogenic effects observed.[2] |

| Rat | Wistar | Gavage | 6 mg/kg bw/day | 7-10 | No significant teratogenic effects observed.[2] |

| Rat | Wistar | Gavage | 2, 10, 25 mg/kg bw/day | 8-11 | No significant teratogenic effects observed.[2] |

| Hamster | Syrian Golden | Gavage | 100 mg/kg bw/day | Not Specified | Lethality in 2 out of 4 animals within 4 days.[1] |

| Mice | Kunming | Intraperitoneal | Not specified (LD50: 44.72 mg/kg) | 5 or 6 | Induction of neural tube defects (NTDs), embryo death, intrauterine growth retardation (IUGR), vaginal bleeding, and abortion.[3] |

Table 2: Developmental Toxicity of α-Solanine in Non-Rodent Models

| Animal Model | Assay Type | Route of Administration | Concentration/Dosage | Exposure Duration | Key Findings |

| Chick Embryo | In ovo injection | Injection into fertile eggs | Not Specified | 72 hours | Rumplessness and other malformations.[4] |

| Frog Embryo | FETAX | Aqueous exposure | LC50 and EC50 determined | 96 hours | α-chaconine was found to be more embryotoxic and teratogenic than α-solanine.[5] |

Experimental Protocols

This section details the methodologies used in key studies investigating the teratogenicity and developmental toxicity of α-solanine.

Rodent Studies (Rat and Hamster)

-

Animal Models: Studies have primarily utilized Wistar and Sprague-Dawley rats, as well as Syrian Golden hamsters.[2][6]

-

Housing and Diet: Animals are typically housed in controlled environments with standard laboratory chow and water available ad libitum, except when fasting is required for specific procedures.

-

Route of Administration: The most common route of administration for teratogenicity studies is oral gavage, which mimics dietary exposure.[1][2][6] Intraperitoneal injections have also been used.[3]

-

Dosage and Preparation: α-solanine is typically dissolved in a suitable vehicle, such as water or saline, for administration. Doses are calculated based on the body weight of the animals.

-

Treatment Schedule: Administration is often performed during the critical period of organogenesis. For rats, this is typically between gestation days 6 and 15.[2]

-

Maternal Observations: Dams are monitored daily for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Examination: Near the end of gestation (e.g., day 20 for rats), dams are euthanized, and the uterine contents are examined. Key endpoints include the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

Chick Embryo Teratogenesis Assay (CHET)

-

Egg Source and Incubation: Fertilized chicken eggs are obtained from a reliable source and incubated at a constant temperature and humidity.

-

Administration: α-solanine, dissolved in a suitable solvent, is injected into the yolk sac or air sac of the eggs at a specific stage of embryonic development, often prior to neural tube formation.[4]

-

Observation: Embryos are examined at a later stage of development (e.g., 72 hours of incubation) for viability, growth, and the presence of gross malformations.[4]

Frog Embryo Teratogenesis Assay-Xenopus (FETAX)

-

Test Organism: The assay utilizes the embryos of the African clawed frog, Xenopus laevis.

-

Exposure: Fertilized eggs are exposed to a range of concentrations of α-solanine in a static renewal system for 96 hours, which encompasses the period of major organogenesis.[5][7]

-

Endpoints: The primary endpoints are mortality (to determine the LC50) and the incidence of malformations in surviving embryos (to determine the EC50 for malformations).[5] The teratogenic index (TI = LC50/EC50) is then calculated to assess the teratogenic potential of the substance.

Signaling Pathways and Mechanisms of Toxicity

The developmental toxicity of α-solanine is attributed to its interference with several critical cellular signaling pathways.

Inhibition of Acetylcholinesterase (AChE)

One of the primary mechanisms of α-solanine toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[8] The accumulation of acetylcholine can lead to overstimulation of cholinergic receptors, disrupting normal neurological development and potentially contributing to the formation of neural tube defects.

Figure 1: Inhibition of Acetylcholinesterase by α-Solanine.

Disruption of the Akt/mTOR Signaling Pathway

Recent studies have shown that α-solanine can induce autophagy by inhibiting the Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Its disruption can lead to programmed cell death (apoptosis) and autophagy, processes that, if dysregulated during embryogenesis, can result in severe developmental abnormalities.

Figure 2: Disruption of the Akt/mTOR Pathway by α-Solanine.

Induction of Endoplasmic Reticulum (ER) Stress

This compound has been demonstrated to induce endoplasmic reticulum (ER) stress. The ER is responsible for the proper folding of proteins. An accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response. Prolonged or severe ER stress can lead to apoptosis, which can have detrimental effects on the developing embryo.

Figure 3: Induction of ER Stress by α-Solanine.

General Experimental Workflow for Teratogenicity Studies

The following diagram illustrates a typical workflow for an in vivo teratogenicity study.

Figure 4: General Workflow for In Vivo Teratogenicity Studies.

Conclusion

The available evidence from a range of animal models strongly indicates that α-solanine possesses teratogenic and developmental toxicity potential. The primary manifestations of this toxicity are neural tube defects and other severe malformations, as well as embryolethality and growth retardation. The underlying mechanisms are multifactorial, involving the inhibition of acetylcholinesterase, disruption of the critical Akt/mTOR signaling pathway, and the induction of endoplasmic reticulum stress, all of which can lead to apoptosis and autophagy. For professionals in drug development and safety assessment, these findings underscore the importance of rigorously evaluating plant-derived compounds for their potential effects on embryonic development. Further research is warranted to fully elucidate the dose-response relationships in different species and to translate these findings to human risk assessment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 764. Solanine and chaconine (WHO Food Additives Series 30) [inchem.org]

- 3. Development of New Antibodies and an ELISA System to Detect the Potato Alkaloids α-Solanine and α-Chaconine [mdpi.com]

- 4. Teratogenic effects in early chick embryos of solanine and glycoalkaloids from potatoes infected with late-blight, Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developmental toxicology of potato alkaloids in the frog embryo teratogenesis assay--Xenopus (FETAX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 28-day repeat dose toxicity study of steroidal glycoalkaloids, this compound and alpha-chaconine in the Syrian Golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FETAX Assay for Evaluation of Developmental Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

The Anti-Cancer Potential of α-Solanine: A Technical Guide to its In Vitro Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of α-solanine, a glycoalkaloid found in plants of the Solanaceae family, on various cancer cell lines. Recent research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through various signaling pathways.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of α-solanine has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity, with lower values indicating higher potency. The following tables summarize the reported IC50 values for α-solanine in different cancer cell lines.

Table 1: IC50 Values of α-Solanine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| Endometrial Cancer | RL95-2 | 26.27 | Not Specified | [3] |

| Lung Carcinoma | A549 | 12.3 | 24 | [4] |

| Lung Carcinoma | A549 | 11.79 | 48 | [4] |

| Head and Neck Squamous Cell Carcinoma | FaDu | 21 | 24 | [5] |

| Head and Neck Squamous Cell Carcinoma | CAL-33 | 21 | 24 | [5] |

| Colorectal Cancer | RKO | ~20.84 | 48 | [2] |

| Choriocarcinoma | JEG-3 | >30 | Not Specified | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

Mechanisms of Action: Signaling Pathways

α-Solanine exerts its cytotoxic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and death. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a major mechanism by which α-solanine eliminates cancer cells.[2] This is often initiated through the intrinsic (mitochondrial) pathway and can also involve the extrinsic pathway.

A key event in α-solanine-induced apoptosis is the disruption of the mitochondrial membrane potential.[1][7] This leads to the release of pro-apoptotic factors like cytochrome c and Smac from the mitochondria into the cytosol.[8] This process is regulated by the Bcl-2 family of proteins, with α-solanine shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9][10] The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator) and caspase-3 (executioner), which ultimately leads to the cleavage of cellular substrates and cell death.[8][11] α-Solanine has also been shown to activate caspase-8, suggesting an involvement of the extrinsic apoptosis pathway.[11]

Cell Cycle Arrest

α-Solanine can halt the progression of the cell cycle in cancer cells, preventing their division and proliferation.[1] Studies have shown that α-solanine can cause cell cycle arrest at the G0/G1 phase.[11][12] This is often accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin D1 and cyclin-dependent kinase 4 (CDK4).[11]

Inhibition of Metastasis

Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. α-Solanine has been shown to inhibit the migration and invasion of cancer cells.[11] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[11] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. Furthermore, α-solanine has been observed to suppress the PI3K/Akt signaling pathway, which is known to play a role in cell migration.[1]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the cytotoxicity of α-solanine. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., HepG2, RKO, FaDu, CAL-33) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of α-solanine (typically ranging from 0 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with α-solanine as described for the cytotoxicity assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by α-solanine.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, MMP-9) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of α-solanine.

Conclusion

α-Solanine demonstrates significant cytotoxic activity against a variety of cancer cell lines in vitro. Its multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, makes it a promising candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Further studies are warranted to elucidate its efficacy and safety in preclinical and clinical settings.

References

- 1. scialert.net [scialert.net]

- 2. Updated aspects of alpha‐Solanine as a potential anticancer agent: Mechanistic insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Chaconine and α-Solanine Inhibit RL95-2 Endometrium Cancer Cell Proliferation by Reducing Expression of Akt (Ser473) and ERα (Ser167) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solanine induces mitochondria-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protective and therapeutic effects of alpha-solanine on mice breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solanine induced apoptosis and increased chemosensitivity to Adriamycin in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Solanine inhibits growth and metastatic potential of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

alpha-solanine as a plant defense compound against pathogens

An In-depth Technical Guide on α-Solanine as a Plant Defense Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction to α-Solanine

Alpha-solanine (α-solanine) is a steroidal glycoalkaloid, a nitrogen-containing secondary metabolite naturally produced by plants in the Solanaceae family, which includes potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena)[1][2]. It is a key component of the plant's innate chemical defense system, providing protection against a wide range of pathogens, insects, and herbivores[2][3][4]. In the plant, α-solanine typically exists at low basal levels but its synthesis is significantly upregulated in response to environmental stressors such as mechanical injury, pest attacks, or exposure to light[3][5]. This stress-induced accumulation serves as a potent deterrent. Structurally, α-solanine consists of a steroidal aglycone, solanidine (B192412), attached to a carbohydrate chain, which is crucial for its biological activity[6]. This guide provides a detailed overview of the biosynthesis of α-solanine, its mechanisms of action against pathogens, quantitative efficacy data, and standard experimental protocols for its study.

Biosynthesis of α-Solanine

The biosynthesis of α-solanine is a complex process that begins with cholesterol, a common precursor for many plant steroids. The pathway is a branch of the mevalonate-dependent isoprenoid pathway[7].

The key steps are:

-

Conversion to Solanidine: Cholesterol is first converted into the steroidal alkaloid aglycone, solanidine, through a series of enzymatic reactions including hydroxylation, transamination, and cyclization[1][3].

-

Pathway Divergence: A critical juncture in the pathway determines whether a spirosolane (B1244043) (like α-tomatine in tomatoes) or a solanidane (B3343774) (like α-solanine in potatoes) is formed. This divergence is controlled by the key enzyme Dioxygenase for Potato Solanidane synthesis (DPS) [8][9]. DPS hydroxylates a spirosolane precursor, redirecting the pathway toward the formation of the solanidane skeleton characteristic of α-solanine[8][9].

-

Glycosylation: The final step involves the sequential addition of a trisaccharide moiety (galactose, glucose, and rhamnose) to the solanidine aglycone at the C-3 position, a process catalyzed by specific glycosyltransferases to yield the final α-solanine molecule[1][3][9].

Mechanism of Action Against Pathogens

α-Solanine employs multiple mechanisms to inhibit or kill pathogenic organisms, primarily by targeting cellular membranes and vital metabolic processes.

-

Membrane Disruption: The primary mode of action, particularly against fungi, is the disruption of the plasma membrane. As a saponin, the lipophilic solanidine aglycone intercalates into the lipid bilayer, while the hydrophilic sugar moiety interacts with sterols and other membrane components. This interaction compromises membrane integrity, leading to the leakage of essential cellular contents and ultimately cell death.

-

Mitochondrial Dysfunction: Studies suggest that α-solanine can interact directly with mitochondrial membranes. It has been shown to open mitochondrial potassium channels, which increases the membrane potential and leads to an influx of Ca²⁺ into the cytoplasm[3]. This calcium overload triggers apoptosis (programmed cell death)[3].

-

Metabolic Interference: α-Solanine can disrupt key metabolic pathways within the pathogen. In fungi like Curvularia trifolii, it alters lipid biosynthesis pathways and induces significant oxidative stress by upregulating genes related to reactive oxygen species (ROS)[6]. In Fusarium solani, it has been shown to profoundly disrupt the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration.

-

Enzyme Inhibition: α-Solanine is also known to be an inhibitor of cholinesterase enzymes, a mechanism more relevant to its insecticidal and neurotoxic properties but which may also play a role in its broader antimicrobial activity[3].

Metabolic Impact on Fungal Pathogens: The TCA Cycle

A significant mechanism of α-solanine's antifungal activity is the targeted disruption of the Tricarboxylic Acid (TCA) cycle. Research on Fusarium solani treated with potato glycoalkaloids (PGA), which are over 95% α-solanine and α-chaconine, revealed a profound regulatory effect[8].

Specifically, PGA treatment leads to:

-

Significant decrease in the activities of key TCA cycle enzymes: Isocitrate Dehydrogenase (IDH), α-Ketoglutarate Dehydrogenase (α-KGDH), Succinate Dehydrogenase (SDH), Fumarase (FH), and Malate Dehydrogenase (MDH)[8].

-

Significant increase in the activity of Citrate Synthase (CS) in the later stages of treatment[8].

-

Metabolite Accumulation/Depletion: This enzymatic disruption causes a metabolic bottleneck, leading to the depletion of α-ketoglutarate (α-KG) and L-malate (L-MA), and the accumulation of succinyl-CoA (S-CoA), fumarate (B1241708) (FA), and oxaloacetate (OA)[8].

This targeted disruption of cellular respiration severely impairs the pathogen's energy production and biosynthetic capabilities, contributing to its growth inhibition.

References

- 1. Antimicrobial Activity Against Phytopathogens and Inhibitory Activity on Solanine in Potatoes of the Endophytic Bacteria Isolated From Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Potato glycoside alkaloids exhibit antifungal activity by regulating the tricarboxylic acid cycle pathway of Fusarium solani [frontiersin.org]

- 7. Evaluation of antifungal activity of glycoalkaloids from the Solanum lycocarpum St. Hil (lobeira) in the cell membrane of dermatophyte of Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biodegradation of α-solanine and α-chaconine: Insights into microbial detoxification and enzymatic deglycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity Against Phytopathogens and Inhibitory Activity on Solanine in Potatoes of the Endophytic Bacteria Isolated From Potato Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of α-Solanine in the Glycoalkaloid Profile of Solanum tuberosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of alpha-solanine, a principal steroidal glycoalkaloid in Solanum tuberosum (potato). It details its position within the plant's broader glycoalkaloid profile, its biosynthetic pathway, and its physiological significance. This document summarizes quantitative data, outlines detailed experimental protocols for its analysis, and provides visual representations of key biological and experimental processes to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Introduction: The Significance of α-Solanine

This compound, along with α-chaconine, constitutes over 95% of the total glycoalkaloid content in commercial potato cultivars[1][2][3]. These nitrogen-containing secondary metabolites are integral to the plant's natural defense mechanisms against a range of pests and pathogens, including insects and fungi[1][4]. While beneficial to the plant, elevated concentrations of these compounds can impart a bitter taste and are toxic to humans and animals, with a recommended upper safety limit of 200 mg of total glycoalkaloids per kg of fresh tuber weight[1][3][4][5].

Structurally, α-solanine is a glycoside of the aglycone solanidine (B192412). The carbohydrate moiety attached to solanidine is a trisaccharide, solatriose, which is composed of galactose, glucose, and rhamnose. This is the key structural difference from its close counterpart, α-chaconine, which possesses the trisaccharide chacotriose (glucose and two rhamnose units) attached to the same aglycone[6]. The ratio of α-chaconine to α-solanine in potato tubers is typically around 2:1 to 3:1, though this can vary with cultivar, environmental conditions, and tuber part[5]. From a toxicological perspective, α-chaconine is considered to be more potent than α-solanine[1].

Quantitative Analysis of α-Solanine and α-Chaconine

The concentration of α-solanine and other glycoalkaloids in potato tubers is influenced by genetic factors, tissue type (peel vs. flesh), and environmental stressors such as light exposure and physical damage[4][7]. The following tables summarize quantitative data from various studies.

Table 1: α-Solanine and α-Chaconine Content in Peel and Flesh of Potato Tubers (mg/100g Dry Weight)

| Potato Cultivar | Tissue | α-Solanine (mg/100g DW) | α-Chaconine (mg/100g DW) | Total Glycoalkaloids (TGA) (mg/100g DW) | Reference |

| Pakistani Cultivar 1 | Peel | 45.98 ± 1.63 | 4.42 ± 0.16 | 177.20 ± 6.26 | [8] |

| Pakistani Cultivar 2 | Peel | 2742.60 ± 92.97 | 6818.40 ± 211.07 | 5449.90 ± 192.68 | [8] |

| Pakistani Cultivar 1 | Flesh | 4.01 ± 0.14 | 3.94 ± 0.14 | 3.08 ± 0.11 | [8] |

| Pakistani Cultivar 2 | Flesh | 2466.56 ± 87.21 | 475.33 ± 16.81 | 14.69 ± 0.52 | [8] |

Table 2: Effect of Light Exposure on Glycoalkaloid Content in Potato Tubers (mg/kg Fresh Weight)

| Cultivar | Condition | α-Solanine (mg/kg FW) | α-Chaconine (mg/kg FW) | Total Glycoalkaloids (TGA) (mg/kg FW) | Reference |

| Unica | Darkness (control) | ~5 | ~10 | ~15 | [9] |

| Unica | Light Exposure | ~10 | ~20 | ~30 | [9] |

| May Queen | No Light | Not specified | Not specified | ~60 | [10][11] |

| May Queen | 7 days light | Not specified | Not specified | ~120 | [10][11] |

| Touya | No Light | Not specified | Not specified | ~40 | [10][11] |

| Touya | 7 days light | Not specified | Not specified | ~80 | [10][11] |

Table 3: Effect of Wounding on Glycoalkaloid Content in Potato Tubers (mg/100g Fresh Weight)

| Condition | α-Solanine (mg/100g FW) | α-Chaconine (mg/100g FW) | Total Glycoalkaloids (TGA) (mg/100g FW) | Reference |

| Intact Tuber | ~5 | ~10 | ~15 | [9] |

| Wounded Tuber | Significantly higher than intact | Significantly higher than intact | Significantly higher than intact | [9] |

| Sliced Potato (initial) | Not specified | Not specified | 5.5 | [12] |

| Sliced Potato (4 days) | Not specified | Not specified | 99.4 | [12] |

Biosynthesis of α-Solanine

The biosynthesis of α-solanine is a complex process that originates from the mevalonate (B85504) pathway, leading to the synthesis of the sterol precursor, cholesterol. A number of key enzymes and their corresponding genes have been identified in this pathway.

The initial steps involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate pathway. The condensation of these five-carbon units leads to the formation of the 30-carbon compound squalene. Squalene is then cyclized to form cycloartenol (B190886), a key branch point in sterol biosynthesis in plants. Through a series of enzymatic reactions, cycloartenol is converted to cholesterol.

The final stages of α-solanine biosynthesis involve the modification of the cholesterol backbone to form the aglycone solanidine, followed by glycosylation steps. Key enzymes in this part of the pathway include hydroxylases, transaminases, and various glycosyltransferases (SGTs) that sequentially add the sugar moieties to the solanidine aglycone. Specifically, Solanidine Galactosyltransferase (SGT1) and Solanidine Glucosyltransferase (SGT2) are involved in the glycosylation steps. Recent research has also identified two reductases, RPG1 and RPG2, that complete the final steps of α-solanine and α-chaconine biosynthesis from their respective zwitterionic precursors[13].

// Nodes AcetylCoA [label="Acetyl-CoA"]; Mevalonate [label="Mevalonate Pathway"]; IPP_DMAPP [label="IPP & DMAPP"]; Squalene [label="Squalene"]; Cycloartenol [label="Cycloartenol"]; Cholesterol [label="Cholesterol"]; Solanidine [label="Solanidine"]; gamma_Solanine [label="γ-Solanine"]; beta_Solanine [label="β-Solanine"]; alpha_Solanine [label="α-Solanine"]; gamma_Chaconine [label="γ-Chaconine"]; beta_Chaconine [label="β-Chaconine"]; alpha_Chaconine [label="α-Chaconine"]; Zwitter_Solanine [label="Zwittersolanine"]; Zwitter_Chaconine [label="Zwitterchaconine"];